molecular formula C14H20N2O2S B12274218 Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Cat. No.: B12274218
M. Wt: 280.39 g/mol
InChI Key: OAXAHCOFWJHZLV-PBWFPOADSA-N
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Description

Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the amino group, and incorporation of the benzyl and thia groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Rel-(1R,5S,9s)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the thia group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

This detailed article provides a comprehensive overview of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[331]nonane 3,3-dioxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C14H20N2O2S/c15-14-12-7-16(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14H,6-10,15H2/t12-,13+,14?

InChI Key

OAXAHCOFWJHZLV-PBWFPOADSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2N)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2CS(=O)(=O)CC(C2N)CN1CC3=CC=CC=C3

Origin of Product

United States

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